3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione, commonly referred to as TN-16 in scientific literature, is a synthetic compound primarily investigated for its antitumor and antifungal activities. [, , , ] It functions as a microtubule inhibitor, disrupting the assembly and dynamics of microtubules, which are crucial for cell division and other cellular processes. [, , , , , , ]
Methods of Synthesis
The synthesis of TN-16 involves several key steps, often beginning with the modification of tenuazonic acid. A notable synthetic route includes the formation of aza-analogs through a late-stage convergent assembly method, which allows for the efficient creation of diverse molecular libraries. This method has demonstrated an 85% success rate in generating a 790-member library of compounds .
The synthesis typically employs chemoselective click-type chemistry, facilitating the assembly of complex structures with high precision. The synthesis parameters include careful control of reaction conditions such as temperature and solvent choice, which are crucial for achieving high yields and purity of the final product .
Molecular Structure
The molecular structure of TN-16 features a pyrrolidine core with substituents that enhance its biological activity. It possesses a unique arrangement that allows it to interact effectively with tubulin, the protein that forms microtubules. The structural formula can be represented as follows:
This configuration is essential for its mechanism of action, as it enables TN-16 to bind to tubulin and inhibit microtubule assembly .
Chemical Reactions Involving TN-16
TN-16 primarily functions by disrupting microtubule dynamics. It inhibits the polymerization of tubulin into microtubules and promotes their disassembly. This action is similar to that of colchicine, another well-known microtubule inhibitor. The compound's ability to prevent β-TrCP-mediated degradation pathways has been noted, highlighting its potential in therapeutic applications against cancer .
In biochemical assays, TN-16 has shown efficacy in inducing autophagosome accumulation in cancer cell lines such as MCF-7, illustrating its role in modulating cellular processes beyond mere microtubule inhibition .
Mechanism of Action
The mechanism by which TN-16 exerts its effects involves binding to the colchicine site on tubulin. This binding prevents the normal assembly of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The inhibition of microtubule dynamics disrupts essential cellular processes such as mitosis and intracellular transport .
Furthermore, TN-16 induces autophagy by promoting the accumulation of autophagosomes, which are critical for degrading damaged cellular components and maintaining cellular homeostasis . This dual action—disrupting microtubule function while promoting autophagy—positions TN-16 as a promising candidate for anticancer therapies.
Physical and Chemical Properties
TN-16 is characterized by several important physical and chemical properties:
These properties are significant for its application in laboratory settings and therapeutic formulations .
Scientific Applications
TN-16 has garnered interest primarily for its applications in cancer research. Its ability to inhibit microtubule assembly makes it a valuable tool for studying cell division and apoptosis mechanisms. Additionally, it has potential applications in developing novel anticancer therapies aimed at enhancing the efficacy of existing treatments by combining TN-16 with other chemotherapeutic agents.
Research continues into its effects on various cancer cell lines, with ongoing studies exploring its immunological properties and potential use in synthetic vaccines targeting tumor-associated carbohydrate antigens . The versatility in synthesizing analogs also opens avenues for developing derivatives with improved efficacy and reduced toxicity profiles.
TN-16 (CAS 33016-12-5) emerged in the early 1980s as a synthetic compound investigated for its antitumor properties through microtubule disruption. Initial biochemical characterization revealed its potent inhibition of microtubule assembly in vitro, with half-maximal inhibitory concentrations (IC50) ranging between 0.4-1.7 µM against porcine brain tubulin polymerization [1] [9]. This potency positioned it competitively with contemporary tubulin-targeting agents like nocodazole. A landmark 1983 study employing fluorometric analysis and spun-column techniques demonstrated that TN-16 achieves its inhibitory effect by reversibly binding to the colchicine-sensitive site on tubulin heterodimers [9]. Crucially, this early work established that TN-16 could also suppress microtubule assembly induced by paclitaxel (taxol), although significantly higher concentrations were required compared to inhibition of spontaneous assembly [9] [10]. This suggested a primary mechanism focused on disrupting tubulin dimer polymerization rather than solely stabilizing depolymerized states.
Table 1: Key Early Pharmacological Properties of TN-16
Property | Value/Characterization | Experimental System | Reference Source |
---|---|---|---|
Tubulin Polymerization IC50 | 0.4 - 1.7 µM | Porcine brain tubulin | [1] |
Binding Site | Colchicine site (reversible) | Fluorometry/Spun-column | [9] [10] |
Effect on Taxol-Induced Assembly | Suppressed (higher [TN-16] needed) | Porcine brain microtubules | [9] |
Cellular Effect | Mitotic arrest (M phase) | Cancer cell lines | [10] |
Despite its promising initial profile, TN-16 rapidly became overshadowed in antitubulin drug research. While compounds like colchicine, vinca alkaloids, taxanes, and later combretastatins (e.g., CA-4) progressed into extensive preclinical and clinical development, research on TN-16 stagnated after the 1980s. This neglect is evident in the literature; comprehensive reviews on tubulin inhibitors and colchicine binding site agents (CBSIs) published between 2018-2023 consistently highlight newer synthetic scaffolds, natural products, and hybrid molecules, but rarely mention TN-16 [1] [5] [8]. Several critical gaps characterize this neglect:
Table 2: Research Activity Comparison: TN-16 vs. Other CBSIs
Research Area | TN-16 Status | Exemplar CBSI (e.g., CA-4/Combretastatin) |
---|---|---|
Initial Discovery/Mechanism | Well characterized (1980s) | Well characterized (1980s-1990s) |
SAR Optimization | Minimal published effort | Extensive campaigns (100s of analogs) |
MDR Resistance Studies | Limited cross-resistance data | Well-documented Pgp/βIII-tubulin insensitivity |
In Vivo Efficacy Data | Sparse, not comprehensive | Extensive, leading to clinical trials |
Clinical Development | None | Several agents reached Phases I-III |
TN-16 binds within the colchicine site on β-tubulin, but crystallographic and biochemical evidence reveals a distinct binding mode compared to classical ligands like colchicine, podophyllotoxin, or combretastatin A-4 (CA-4). The colchicine binding domain (CBD) is located at the intradimer interface between α- and β-tubulin, and is highly sensitive to ligand-induced conformational changes, particularly in the flexible βT7 and βH7-H8 loops [2] [8].
Table 3: Comparative Binding Mechanisms at the Colchicine Site
Feature | TN-16 | Colchicine | Combretastatin A-4 (CA-4) | Podophyllotoxin |
---|---|---|---|---|
Primary Binding Location | Deeper β-tubulin subpocket | Interface (α/β), surface β | Interface (α/β), surface β | Similar to Colchicine |
βT7 Loop Conformation | Unique intermediate state | Flipped-out | Flipped-out | Flipped-out |
Overlap with Colchicine Site | Partial | Full (defining) | Significant | Significant |
Key Residues (β-tubulin) | βVal238, βAla316 (hydrophobic) | βCys241, βLeu248, βAla250, βAsn350 | βLys254, βGlu198, βAsn258, βLeu248 | Similar to Colchicine |
Binding Character | Reversible | Slow-binding, pseudo-irreversible | Reversible/Fast-binding | Reversible |
Effect on Taxol MTs | Inhibition (High [TN-16]) | Minimal effect | Minimal effect | Minimal effect |
Table 4: TN-16 Compound Synonyms and Identifiers
Synonym/Alias | Identifier Source |
---|---|
TN-16 | Primary research literature |
TN16 | Common variant |
NSC-239274 | National Service Center designation |
3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione | Systematic name |
CAS 33016-12-5 | Chemical Abstracts Service No. |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7